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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a molecule's structural characteristics is paramount. This guide provides a

detailed comparison of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its

structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-

phenylpropionic acid. The following sections present a comparative analysis of their Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

Comparative Spectroscopic Data
The spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its related compounds are

summarized in the tables below. This information is crucial for the structural elucidation and

differentiation of these closely related molecules.

¹H NMR Spectral Data
The ¹H NMR spectra provide information about the chemical environment of the hydrogen

atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference.
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-Methyl-3-

phenylpropanoic

acid

-COOH ~11.0 - 12.0 broad singlet -

C₆H₅- ~7.15 - 7.30 multiplet -

-CH(CH₃)- ~2.70 - 2.85 multiplet -

-CH₂-
~2.95 (dd), ~2.60

(dd)

doublet of

doublets
-

-CH₃ ~1.15 doublet ~7.0

3-

Phenylpropanoic

acid

-COOH ~10.72 - 11.05 singlet -

C₆H₅- ~7.17 - 7.34 multiplet -

-CH₂- (adjacent

to phenyl)
~2.97 triplet 7.8

-CH₂- (adjacent

to COOH)
~2.69 triplet 7.8

2-

Methylpropanoic

acid

-COOH ~12.0 broad singlet -

-CH- ~2.6 septet ~7.0

-CH₃ ~1.2 doublet ~7.0

2-

Phenylpropionic

acid

-COOH ~11.5 - 11.7 broad singlet -

C₆H₅- ~7.20 - 7.40 multiplet -

-CH- ~3.73 quartet ~7.2
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-CH₃ ~1.51 doublet ~7.2

¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.
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Compound Carbon Assignment Chemical Shift (δ, ppm)

2-Methyl-3-phenylpropanoic

acid
-COOH ~180

C (ipso) ~140

C (aromatic) ~126 - 129

-CH(CH₃)- ~42

-CH₂- ~40

-CH₃ ~17

3-Phenylpropanoic acid -COOH ~177.7 - 179.8

C (ipso) ~140.2

C (aromatic) ~126.5 - 128.7

-CH₂- (adjacent to phenyl) ~35.6

-CH₂- (adjacent to COOH) ~30.7

2-Methylpropanoic acid -COOH ~184

-CH- ~34

-CH₃ ~19

2-Phenylpropionic acid -COOH ~181.1

C (ipso) ~139.7

C (aromatic) ~127.2 - 128.6

-CH- ~45.4

-CH₃ ~18.0

IR Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Compound Functional Group Vibration Frequency (cm⁻¹)

2-Methyl-3-

phenylpropanoic acid
O-H (Carboxylic Acid) Stretch 2500-3300 (broad)

C-H (sp³) Stretch <3000

C=O (Carboxylic Acid) Stretch ~1700-1725

C=C (Aromatic) Stretch ~1450-1600

3-Phenylpropanoic

acid
O-H (Carboxylic Acid) Stretch 2500-3300 (broad)

C-H (sp³) Stretch <3000

C=O (Carboxylic Acid) Stretch ~1700

C=C (Aromatic) Stretch ~1450-1600

2-Methylpropanoic

acid
O-H (Carboxylic Acid) Stretch 2500-3300 (broad)

C-H (sp³) Stretch 2870-2970

C=O (Carboxylic Acid) Stretch ~1710

2-Phenylpropionic

acid
O-H (Carboxylic Acid) Stretch 2500-3300 (broad)

C-H (sp²) Stretch >3000

C-H (sp³) Stretch <3000

C=O (Carboxylic Acid) Stretch ~1700-1725

C=C (Aromatic) Stretch ~1450-1600

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

2-Methyl-3-phenylpropanoic

acid
164 119 [M-COOH]⁺, 91 [C₇H₇]⁺

3-Phenylpropanoic acid 150
105 [M-COOH]⁺, 91 [C₇H₇]⁺,

77 [C₆H₅]⁺

2-Methylpropanoic acid 88
73 [M-CH₃]⁺, 45 [COOH]⁺, 43

[C₃H₇]⁺

2-Phenylpropionic acid 150
105 [M-COOH]⁺ (Base Peak),

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a

line broadening of 0.3 Hz.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width

of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean

ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.

GC-MS Conditions: The sample was injected into a GC equipped with a capillary column.

The oven temperature was programmed to ramp from an initial temperature to a final

temperature to ensure separation of components. The separated components were then

introduced into the mass spectrometer.

Mass Analysis: The mass spectrometer was operated in EI mode at 70 eV. The mass-to-

charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amu.

Visualization of the Spectroscopic Comparison
Workflow
The logical workflow for the comparative spectroscopic analysis is depicted in the following

diagram.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Data Analysis and Comparison

Output

2-Methyl-3-phenylpropanoic acid

NMR Spectroscopy
(¹H and ¹³C)IR SpectroscopyMass Spectrometry

Related Compounds
(3-phenylpropanoic acid,
2-methylpropanoic acid,
2-phenylpropionic acid)

Tabulate ¹H & ¹³C NMR Data
(Chemical Shifts, Multiplicities)

Tabulate IR Data
(Absorption Bands)

Tabulate MS Data
(Molecular Ion, Fragmentation)

Comparative Analysis of
Spectroscopic Features

Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for Comparative Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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